molecular formula C32H50O13 B12321374 [6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

Cat. No.: B12321374
M. Wt: 642.7 g/mol
InChI Key: ZWCCPUWSKJGJNH-UHFFFAOYSA-N
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Description

Jatamanvaltrate B is a bioactive compound isolated from the roots and rhizomes of Valeriana jatamansi, a medicinal herb traditionally used in Chinese medicine. This compound belongs to the class of iridoid esters and has shown significant pharmacological activities, including cytotoxic and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Jatamanvaltrate B typically involves the extraction of the roots and rhizomes of Valeriana jatamansi using solvents like ethanol. The process includes:

Industrial Production Methods

Industrial production of Jatamanvaltrate B follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Comparison with Similar Compounds

Jatamanvaltrate B is unique compared to other similar compounds due to its specific pharmacological activities and molecular structure. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C32H50O13

Molecular Weight

642.7 g/mol

IUPAC Name

[6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

InChI

InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3

InChI Key

ZWCCPUWSKJGJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O

Origin of Product

United States

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